4-Ethyl-6-hydroxy-2-methylpyrimidine
Overview
Description
4-Ethyl-6-hydroxy-2-methylpyrimidine is a chemical compound with the molecular formula C7H10N2O . It has a molecular weight of 138.17 . This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .
Synthesis Analysis
The synthesis of 4-Ethyl-6-hydroxy-2-methylpyrimidine and its derivatives is a topic of ongoing research. One study discusses the synthesis of pyrimidine azo dyes through a diazo coupling reaction between 4,6-dihydroxy-2-methypyrimidine and diazotised 2-amino-thiazole and 2-amino-(6-subtituted)benzothiazole(s) .Molecular Structure Analysis
The InChI code for 4-Ethyl-6-hydroxy-2-methylpyrimidine is 1S/C7H10N2O/c1-3-6-4-7(10)9-5(2)8-6/h4H,3H2,1-2H3, (H,8,9,10) .Physical And Chemical Properties Analysis
4-Ethyl-6-hydroxy-2-methylpyrimidine has a molecular weight of 138.16700 and a density of 1.119g/cm3 . Its boiling point is 249.3ºC at 760mmHg .Scientific Research Applications
Precursor in Pharmaceutical and Explosive Industries
4-Ethyl-6-hydroxy-2-methylpyrimidine serves as an important precursor in the synthesis of various products in the pharmaceutical and explosive industries. A study by Patil et al. (2008) focuses on the synthesis process of 4,6-dihydroxy-2-methylpyrimidine, which shares a close structural relationship with 4-Ethyl-6-hydroxy-2-methylpyrimidine. They developed an economic process for its production, confirming its potential in industrial applications (Patil, Jadhav, Radhakrishnan, & Soman, 2008).
Heterocyclic Compound Synthesis
Roberts et al. (1994) studied the synthesis of 2-methylpyrimidin-4(3H)-ones and 4-amino-6-(1-hydroxyalkyl)-2-methylpyrimidines from certain precursors, which highlights the role of 4-Ethyl-6-hydroxy-2-methylpyrimidine derivatives in forming valuable heterocyclic compounds. These derivatives are critical in the development of new chemical entities with potential pharmaceutical applications (Roberts, Landor, & Bolessa, 1994).
Biological Activity Studies
Mohammad et al. (2017) explored the synthesis of heterocyclic compounds containing derivatives of 4-Ethyl-6-hydroxy-2-methylpyrimidine, specifically focusing on their antimicrobial activity. This research demonstrates the compound's significance in the development of new antimicrobial agents (Mohammad, Ahmed, & Mahmoud, 2017).
Spectroscopic and Electronic Study
Faizan et al. (2017) conducted an experimental and theoretical study on the structure, vibrational, and electronic spectra of 2-amino-4-hydroxy-6-methylpyrimidine. This research provides insights into the fundamental properties of similar compounds like 4-Ethyl-6-hydroxy-2-methylpyrimidine, crucial for understanding their behavior in various applications (Faizan, Bhat, Alam, Afroz, & Ahmad, 2017).
Safety And Hazards
properties
IUPAC Name |
4-ethyl-2-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-6-4-7(10)9-5(2)8-6/h4H,3H2,1-2H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXKPQUYEALWON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90522504 | |
Record name | 6-Ethyl-2-methylpyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90522504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-6-hydroxy-2-methylpyrimidine | |
CAS RN |
52421-75-7 | |
Record name | 6-Ethyl-2-methylpyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90522504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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